

Molecular structure and weight of 4-(1,3,4-Oxadiazol-2-yl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1,3,4-Oxadiazol-2-yl)piperidine

Cat. No.: B3026733

[Get Quote](#)

An In-depth Technical Guide to **4-(1,3,4-Oxadiazol-2-yl)piperidine**: Structure, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist Foreword: The Architectural Significance of the Oxadiazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular frameworks that balance structural simplicity with pharmacological potency is paramount. The 1,3,4-oxadiazole ring stands as a "privileged scaffold"—a five-membered heterocycle renowned for its metabolic stability, favorable pharmacokinetic properties, and its capacity to act as a bioisostere for amide and ester functionalities. Its rigid, planar structure and hydrogen bond accepting capabilities make it a cornerstone in the design of agents across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.

When this versatile heterocycle is coupled with the piperidine moiety—a saturated six-membered ring that is a frequent component of approved drugs—the resulting conjugate, **4-(1,3,4-Oxadiazol-2-yl)piperidine**, emerges as a molecule of significant interest. The piperidine ring provides a three-dimensional character and a basic nitrogen center, which can be crucial for modulating solubility, cell permeability, and target engagement. This guide provides an in-depth technical overview of this foundational molecule for researchers, scientists, and drug development professionals, detailing its core properties, a robust synthesis protocol, and its potential as a building block for next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **4-(1,3,4-Oxadiazol-2-yl)piperidine** define its chemical behavior and potential utility as a synthetic intermediate.

Molecular Structure

The molecule consists of a piperidine ring connected at its 4-position to the 2-position of a 1,3,4-oxadiazole ring.

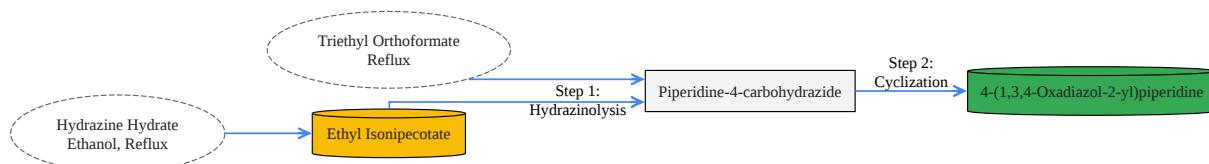
Caption: Molecular structure of **4-(1,3,4-Oxadiazol-2-yl)piperidine**.

Physicochemical Data Summary

Quantitative data for the molecule are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₃ O	
Molecular Weight	153.18 g/mol	
CAS Number	1082413-19-1	
IUPAC Name	4-(1,3,4-oxadiazol-2-yl)piperidine	
Physical Form	Solid (predicted)	
SMILES	C1CNCCC1C2=NN=CO2	
InChIKey	YDKMMXBPUCFTD-UHFFFAOYSA-N	

Synthesis Protocol: A Self-Validating Approach


The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. The most direct and reliable pathway to the title compound involves the dehydrative cyclization of a

carbohydrazide precursor. Here, we present a robust, field-proven protocol starting from commercially available ethyl isonipecotate.

Rationale Behind Experimental Choices

- Two-Step Synthesis: A two-step process (hydrazide formation followed by cyclization) is chosen over a one-pot method to ensure the isolation and purification of the key intermediate, piperidine-4-carbohydrazide. This allows for rigorous characterization and guarantees the purity of the starting material for the critical ring-closing step, enhancing the final product's quality and the reproducibility of the protocol.
- Reagent Selection:
 - Hydrazine Hydrate: Used in excess to drive the hydrazinolysis of the ethyl ester to completion and to minimize the formation of dimeric side products. Ethanol is an ideal solvent as it is protic, solubilizes both reactants, and allows for reflux at a temperature sufficient for the reaction without degrading the product.
 - Triethyl Orthoformate: This serves as both the reagent providing the final carbon atom for the oxadiazole ring and as a dehydrating agent. As it reacts, it generates ethanol and ethyl formate as byproducts, which are volatile and easily removed, simplifying the work-up. This method avoids the use of harsh dehydrating agents like phosphorus oxychloride (POCl_3) or strong acids, which can lead to side reactions with the piperidine nitrogen.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Piperidine-4-carbohydrazide

- Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isonipecotate (1 equivalent, e.g., 15.7 g, 0.1 mol).
- Reagent Addition: Add absolute ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (80% solution, 5 equivalents, e.g., 31.3 mL, 0.5 mol) dropwise. Causality: The excess hydrazine ensures the complete conversion of the ester, which can be monitored by Thin Layer Chromatography (TLC).
- Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting ester spot has disappeared.
- Work-up and Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation. b. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. c. To the resulting residue, add diethyl ether (50 mL) and triturate to yield a white solid. d. Filter the solid using a Büchner funnel, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum.
- Validation: The product, piperidine-4-carbohydrazide, should be a white crystalline solid. Confirm its identity via ^1H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of **4-(1,3,4-Oxadiazol-2-yl)piperidine**

- Reactor Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place the piperidine-4-carbohydrazide (1 equivalent, e.g., 14.3 g, 0.1 mol) obtained from the previous step.
- Reagent Addition: Add triethyl orthoformate (5 equivalents, e.g., 83 mL, 0.5 mol). Causality: Triethyl orthoformate acts as the C1 source and dehydrating agent for the cyclization. Using it in excess serves as both reagent and solvent, driving the reaction forward.

- Reaction: Heat the mixture to reflux (approx. 140-150°C) for 8-12 hours. Monitor the reaction by TLC until the hydrazide starting material is consumed.
- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess triethyl orthoformate and volatile byproducts under reduced pressure. c. The crude residue can be purified by column chromatography on silica gel (using a gradient elution, e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to afford the pure product. d. Alternatively, for a quicker purification, the residue can be dissolved in a minimal amount of dichloromethane and precipitated by adding n-hexane or diethyl ether.
- Final Product: The final product is typically a white to off-white solid. Dry under high vacuum.

Structural Characterization and Validation

As this molecule is a foundational building block, its rigorous characterization is non-negotiable. The following data are representative of what is expected upon successful synthesis.

Analysis Technique	Expected Observations
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.35 (s, 1H, oxadiazole C-H), 3.20-3.30 (m, 2H, piperidine H-2e, H-6e), 2.95-3.05 (m, 1H, piperidine H-4), 2.80-2.90 (m, 2H, piperidine H-2a, H-6a), 2.05-2.15 (m, 2H, piperidine H-3e, H-5e), 1.85-1.95 (m, 2H, piperidine H-3a, H-5a), 1.70 (br s, 1H, NH).
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): 164.5 (C-2 oxadiazole), 155.0 (C-5 oxadiazole), 45.0 (C-2, C-6 piperidine), 35.0 (C-4 piperidine), 28.5 (C-3, C-5 piperidine).
Mass Spec (ESI-MS)	Calculated for C ₇ H ₁₁ N ₃ O: 153.09. Found: m/z = 154.10 [M+H] ⁺ .
FT-IR (KBr, cm ⁻¹)	~3250 (N-H stretch), ~2940, 2850 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-O-C stretch).

Note: NMR chemical shifts are predicted based on the analysis of the constituent fragments and related structures. Actual experimental values may vary slightly.

Applications in Drug Discovery and Development

While **4-(1,3,4-oxadiazol-2-yl)piperidine** is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile scaffold and synthetic intermediate. The combination of the metabolically stable oxadiazole ring and the synthetically tractable piperidine ring makes it a highly attractive starting point for library synthesis in drug discovery programs.

- As a Bioisostere: The 1,3,4-oxadiazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.
- Antibacterial and Antifungal Agents: Numerous studies have demonstrated that conjugating piperidine and 1,3,4-oxadiazole moieties leads to compounds with significant antimicrobial activity.
- Anticancer Agents: The oxadiazole-piperazine/piperidine scaffold has been explored for the development of potent anticancer agents, including FAK (Focal Adhesion Kinase) inhibitors.
- Enzyme Inhibition: Derivatives have shown potent inhibition of various enzymes, such as carbonic anhydrase, which is a target for anti-acute mountain sickness and other conditions.
- CNS Applications: The piperidine nucleus is a common feature in centrally active agents, and its combination with the oxadiazole core provides a framework for exploring novel treatments for neurodegenerative diseases.

The secondary amine of the piperidine ring serves as a critical handle for further functionalization, allowing for the introduction of diverse chemical groups to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

Based on data for analogous structures, **4-(1,3,4-Oxadiazol-2-yl)piperidine** should be handled with appropriate care.

- Hazard Statements: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Precautionary Measures:
 - Handle in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8°C).

References

- PubChem. **4-(1,3,4-oxadiazol-2-yl)piperidine** hydrochloride.
- Thoreau Chemistry. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine. Thoreauchem. [\[Link\]](#)
- PubChem. 4-(1,3,4-Oxadiazol-2-yl)pyridine.
- PubChem. 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine.
- PubChem. 4-(1,3,4-Thiadiazol-2-yl)piperidine.
- Wikipedia. Piperidine.
- ChemicalRegister. PIPERIDINE, 4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-, HYDROCHLORIDE (1:1) Suppliers & Manufacturers. ChemicalRegister. [\[Link\]](#)
- PubChem. 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride.
- H. S. Lamba, et al.
- To cite this document: BenchChem. [Molecular structure and weight of 4-(1,3,4-Oxadiazol-2-yl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026733#molecular-structure-and-weight-of-4-\(1,3,4-oxadiazol-2-yl\)piperidine\]](https://www.benchchem.com/product/b3026733#molecular-structure-and-weight-of-4-(1,3,4-oxadiazol-2-yl)piperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com